![molecular formula C19H16ClN5 B2968651 N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890938-81-5](/img/structure/B2968651.png)
N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of pyrazolopyrimidine derivatives and has been shown to possess a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing pyrazole derivatives, including compounds similar to N-benzyl-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and have characterized their structures using techniques like X-ray crystallography and spectroscopy. For example, the synthesis and characterization of pyrazole derivatives were reported, with insights into their crystal structures and theoretical physical and chemical properties, confirming the origin of biological activity against cancer and microbes (Titi et al., 2020).
Antimicrobial Applications
Compounds structurally related to this compound have been evaluated for their antimicrobial properties. For instance, heterocyclic compounds containing pyrimidine derivatives were tested for antimicrobial activity when incorporated into coatings and inks, showing significant antimicrobial effects (El‐Wahab et al., 2015).
Anticancer and Antitumor Activities
The anticancer and antitumor potentials of similar compounds have been a focus of research. Studies have synthesized and tested various pyrimidine-linked pyrazole derivatives for their insecticidal and antibacterial potential, with implications for anticancer research (Deohate & Palaspagar, 2020).
Methodological Innovations in Synthesis
Innovative synthetic methodologies have been developed for the synthesis of pyrazolo and pyrimidine derivatives, which are structurally related to this compound. These include microwave irradiation techniques and novel reagents for efficient synthesis, contributing to the broader field of heterocyclic chemistry (Han et al., 2009).
Exploration of Biological Activities
The exploration of biological activities beyond antimicrobial and anticancer effects includes studies on the synthesis and biological evaluation of new compounds for a range of bioactivities. This broadens the application spectrum of such compounds in medicinal chemistry and drug development (Al-Haiza et al., 2003).
Mechanism of Action
Mode of Action
Pyrazolo[3,4-d]pyrimidines can interact with their targets in various ways, often by binding to an active site and influencing the target’s function .
Biochemical Pathways
Compounds in the pyrazolo[3,4-d]pyrimidine class can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would depend on the compound’s specific targets and the biochemical pathways it influences .
properties
IUPAC Name |
N-benzyl-1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-13-7-8-15(20)9-17(13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOQUZDGZLFOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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